5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a unique structure that combines a pyrimidine core with a substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the reaction of 5-chloro-2-methoxyphenyl isocyanate with a suitable pyrimidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting with the preparation of 5-chloro-2-methoxyphenyl isocyanate, followed by its reaction with the pyrimidine derivative. The process may include purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for methoxy substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce a corresponding amine .
Scientific Research Applications
5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 5-{[5-(4-Methoxyphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- 5-Chloro-2-methoxyphenyl isocyanate
Uniqueness
5-{[(5-chloro-2-methoxyphenyl)amino]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific combination of a pyrimidine core with a substituted phenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[(5-chloro-2-methoxyphenyl)iminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O4/c1-17-12(19)9(13(20)18(2)14(17)21)7-16-10-6-8(15)4-5-11(10)22-3/h4-7,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRQSOMGYFZMMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NC2=C(C=CC(=C2)Cl)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49647062 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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